2-(Difluoromethoxy)-5-nitroaniline CAS number 54939-58-1
2-(Difluoromethoxy)-5-nitroaniline CAS number 54939-58-1
Executive Summary
2-(Difluoromethoxy)-5-nitroaniline is a specialized fluorinated building block critical to the development of lipophilic, metabolically stable pharmaceuticals and agrochemicals. Distinguished by the presence of a difluoromethoxy moiety (–OCHF₂) ortho to an amino group, this compound serves as a "privileged scaffold" for synthesizing benzimidazoles, quinoxalines, and other nitrogen-heterocycles.
The –OCHF₂ group acts as a lipophilic bioisostere of the methoxy group (–OCH₃), offering improved membrane permeability and resistance to oxidative metabolism (specifically O-demethylation). This guide details the compound's physiochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.
Chemical Profile & Structural Analysis
Identification & Properties
| Property | Data |
| CAS Number | 54939-58-1 |
| IUPAC Name | 2-(Difluoromethoxy)-5-nitroaniline |
| Molecular Formula | C₇H₆F₂N₂O₃ |
| Molecular Weight | 204.13 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 75–77 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | Weak base (Aniline nitrogen); Nitro group decreases basicity |
Structural Logic
The molecule features three distinct functional domains:
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Primary Amine (C1): A nucleophilic handle for coupling reactions (e.g., amide formation, reductive amination).
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Difluoromethoxy Group (C2): An electron-withdrawing, lipophilic ether. The fluorine atoms lower the electron density of the oxygen, reducing its H-bond acceptor capability compared to a methoxy group. This is crucial for modulating drug-target binding kinetics.
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Nitro Group (C5): A strong electron-withdrawing group meta to the amine. It deactivates the ring toward electrophilic aromatic substitution but activates the C2 position for nucleophilic aromatic substitution (SNAr) if the ether linkage is cleaved (though –OCHF₂ is generally stable).
Synthetic Pathways (Expert Analysis)
The "Protection-Nitration-Alkylation" Strategy
Direct nitration of 2-(difluoromethoxy)aniline is not recommended because the amino group (ortho/para director) directs the nitro group primarily to the 4-position (para) or 6-position (ortho), not the desired 5-position (meta).
Therefore, the industrial standard relies on the 2-Amino-5-nitrophenol Route . This pathway ensures correct regiochemistry by establishing the nitro group's position relative to the phenol oxygen before the difluoromethylation step.
Validated Protocol Steps:
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Precursor Synthesis: 2-Aminophenol is cyclized with urea to form 2-benzoxazolinone . This protects the amine and activates the 6-position (which corresponds to the 5-position in the open ring) for nitration.
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Regioselective Nitration: The benzoxazolinone is nitrated to yield 6-nitro-2-benzoxazolinone .
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Hydrolysis: Base hydrolysis opens the ring to yield 2-amino-5-nitrophenol .
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Difluoromethylation: The phenol is selectively alkylated using chlorodifluoromethane (Freon-22 or ClCF₂H) or sodium chlorodifluoroacetate in the presence of a base (K₂CO₃ or NaOH). The phenolic oxygen is more acidic than the aniline nitrogen, allowing for selective O-alkylation.
Visualization of Synthesis
The following diagram illustrates the regioselective logic required to synthesize CAS 54939-58-1.[1][2]
Figure 1: Regioselective synthesis pathway via benzoxazolinone intermediate to ensure 5-nitro placement.
Reactivity & Pharmaceutical Applications
Diamine Scaffold for Heterocycles
The most common application of CAS 54939-58-1 is its reduction to 4-(difluoromethoxy)benzene-1,3-diamine . This diamine is a potent precursor for:
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Benzimidazoles: Condensation with carboxylic acids or aldehydes.
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Quinoxalines: Condensation with 1,2-dicarbonyls.
These heterocycles are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors) where the difluoromethoxy group occupies a solvent-exposed pocket, improving solubility.
Sandmeyer & Cross-Coupling
The primary amine at C1 allows for:
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Sandmeyer Reaction: Conversion to a halide (Cl, Br, I) to create 1-halo-2-(difluoromethoxy)-5-nitrobenzene, enabling palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C1 position.
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Amide Coupling: Direct reaction with acyl chlorides to form amide linkers common in peptidomimetics.
Application Workflow Diagram
Figure 2: Downstream synthetic utility in generating bioactive heterocyclic libraries.
Handling & Safety Protocols
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Experimental Safety:
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Difluoromethylation Risks: If using chlorodifluoromethane (gas), reactions must be performed in a pressure vessel or autoclave. Alternatively, use sodium chlorodifluoroacetate as a solid reagent to generate the carbene species in situ to avoid handling gaseous Freons.
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Nitro Compounds: While stable, nitroanilines can be energetic. Avoid excessive heat during drying.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.
References
-
MolCore Chemical Data. 2-(Difluoromethoxy)-5-nitroaniline Structure and Properties.Link
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PubChem Database. Compound Summary: 2-(Difluoromethoxy)-5-nitroaniline.[4][5][6][7] National Library of Medicine. Link
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ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. (Precursor synthesis validation). Link
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Crysdot LLC. Product Catalog: Benzene Compounds - CAS 54939-58-1.[5][6][7]Link
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Organic Syntheses. General procedures for nitrophenol reduction and alkylation.Link
Sources
- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(difluoromethoxy)-5-nitroaniline (C7H6F2N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 858206-60-7,5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 62732-44-9,9-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 277319-62-7,4-Aminobenzamide Oxime-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
